molecular formula C13H13N8NaO2 B12309418 sodium;2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)pyrazol-1-id-3-one

sodium;2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)pyrazol-1-id-3-one

Cat. No.: B12309418
M. Wt: 336.28 g/mol
InChI Key: UIFNJDDKXYFTJS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “sodium;2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)pyrazol-1-id-3-one” is a complex organic molecule that features multiple functional groups, including a morpholine ring, a pyrimidine ring, a triazole ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis techniques. The process may start with the preparation of the individual ring systems, followed by their sequential coupling through various organic reactions such as nucleophilic substitution, cyclization, and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized for each step to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for cost-effectiveness and scalability. This might involve the use of continuous flow reactors, automated synthesis platforms, and bulk chemical reagents. The process would also include purification steps such as crystallization, distillation, or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The triazole and pyrazole rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyrimidine and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the triazole and pyrazole rings, while substitution reactions could introduce new functional groups onto the pyrimidine or pyrazole rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other heterocyclic molecules with multiple ring systems, such as:

  • 2-(4-Morpholinyl)pyrimidine derivatives
  • Triazole-containing pyrazoles
  • Other sodium salts of complex organic molecules

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which can confer unique chemical and biological properties. This makes it a valuable scaffold for the development of new drugs, materials, and chemical probes.

Properties

Molecular Formula

C13H13N8NaO2

Molecular Weight

336.28 g/mol

IUPAC Name

sodium;2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)pyrazol-1-id-3-one

InChI

InChI=1S/C13H14N8O2.Na/c22-13-10(20-2-1-16-18-20)8-17-21(13)12-7-11(14-9-15-12)19-3-5-23-6-4-19;/h1-2,7-9H,3-6H2,(H,17,22);/q;+1/p-1

InChI Key

UIFNJDDKXYFTJS-UHFFFAOYSA-M

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)N3C(=O)C(=C[N-]3)N4C=CN=N4.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.